molecular formula C23H16ClFN2O B11320211 N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)naphthalene-1-carboxamide

N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)naphthalene-1-carboxamide

Cat. No.: B11320211
M. Wt: 390.8 g/mol
InChI Key: WWRVKZRBOCEGSV-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core, substituted with a carboxamide group, and further functionalized with a chlorofluorophenyl and pyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation, followed by reduction.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like thionyl chloride and amines.

    Functionalization with Chlorofluorophenyl and Pyridinyl Groups: This step involves nucleophilic substitution reactions, where the chlorofluorophenyl and pyridinyl groups are attached to the naphthalene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide
  • N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide
  • N-[(2-Bromophenyl)methyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide

Uniqueness

N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C23H16ClFN2O

Molecular Weight

390.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-pyridin-2-ylnaphthalene-1-carboxamide

InChI

InChI=1S/C23H16ClFN2O/c24-20-11-6-12-21(25)19(20)15-27(22-13-3-4-14-26-22)23(28)18-10-5-8-16-7-1-2-9-17(16)18/h1-14H,15H2

InChI Key

WWRVKZRBOCEGSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N(CC3=C(C=CC=C3Cl)F)C4=CC=CC=N4

Origin of Product

United States

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